Scaffold Pharmacophore Validation: Triazoloquinoxaline-1,4-diones as Privileged AMPA Receptor Antagonists Versus Quinoxalinediones
The [1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one scaffold, of which 5,7-dimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione is a direct structural analog, has been pharmacologically validated as a competitive AMPA receptor antagonist platform with distinct SAR from classical quinoxalinediones such as DNQX and DCQX [1]. In a systematic SAR study, compounds within this triazoloquinoxaline series demonstrated AMPA receptor binding affinity (IC50 values) that did not parallel the SAR of known quinoxalinediones, confirming that the triazole-fused scaffold engages the receptor through a pharmacophore mode not recapitulated by quinoxaline-2,3-diones [1]. The most potent triazoloquinoxaline in that study achieved AMPA receptor IC50 of 0.83 µM [1].
| Evidence Dimension | AMPA receptor binding affinity (IC50) and SAR divergence |
|---|---|
| Target Compound Data | 5,7-Dimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione (specific IC50 not reported in published primary literature; belongs to scaffold class achieving IC50 values as low as 0.83 µM at AMPA receptor [1]) |
| Comparator Or Baseline | DNQX (quinoxaline-2,3-dione): AMPA receptor antagonist with distinct SAR profile; DCQX: quinoxaline-2,3-dione derivative; both show SAR patterns that do not parallel the triazoloquinoxaline series [1] |
| Quantified Difference | Triazoloquinoxaline SAR is non-parallel to quinoxalinedione SAR (qualitative observation); triazoloquinoxaline scaffold enables AMPA receptor antagonism independent of quinoxalinedione pharmacophore requirements [1] |
| Conditions | Radioligand binding assay using rat brain membranes; functional antagonism measured by 40 µM AMPA-induced depolarization in rat cortical slice preparation [1] |
Why This Matters
Procurement of this specific triazoloquinoxaline scaffold enables exploration of AMPA receptor pharmacology through a chemotype mechanistically distinct from widely used quinoxalinediones, providing orthogonal SAR information for neuroscience drug discovery programs.
- [1] McQuaid LA, Smith EC, Lodge D, et al. Synthesis and excitatory amino acid pharmacology of a series of heterocyclic-fused quinoxalinones and quinazolinones. J Med Chem. 1992;35(18):3319-3324. doi:10.1021/jm00096a002. View Source
